molecular formula C28H18O6 B589581 3,4-Diphenylmethylidene Luteolin CAS No. 1201808-21-0

3,4-Diphenylmethylidene Luteolin

Cat. No.: B589581
CAS No.: 1201808-21-0
M. Wt: 450.446
InChI Key: LXZNQTVZNYMKOZ-UHFFFAOYSA-N
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Description

3,4-Diphenylmethylidene Luteolin is a synthetic flavonoid derivative with the molecular formula C28H18O6 and a molecular weight of 450.44 g/mol This compound is characterized by its unique structure, which includes a luteolin core substituted with a diphenylmethylidene group at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylmethylidene Luteolin typically involves the condensation of luteolin with benzaldehyde derivatives under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the diphenylmethylidene moiety. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenylmethylidene Luteolin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Diphenylmethylidene Luteolin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying the reactivity of flavonoid derivatives and their interactions with various reagents.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties, which may have implications in the treatment of various diseases.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells and inducing apoptosis.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 3,4-Diphenylmethylidene Luteolin involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, leading to reduced production of pro-inflammatory mediators. Additionally, it can modulate signaling pathways such as the nuclear factor-kappa B pathway, which plays a key role in inflammation and cancer .

Comparison with Similar Compounds

Uniqueness: 3,4-Diphenylmethylidene Luteolin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethylidene group enhances its reactivity and potential therapeutic applications compared to other flavonoids .

Properties

IUPAC Name

2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O6/c29-20-14-21(30)27-22(31)16-24(32-26(27)15-20)17-11-12-23-25(13-17)34-28(33-23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,29-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZNQTVZNYMKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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